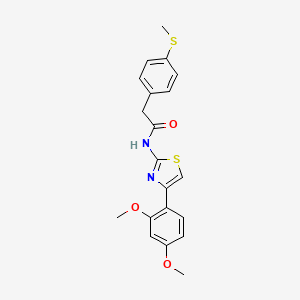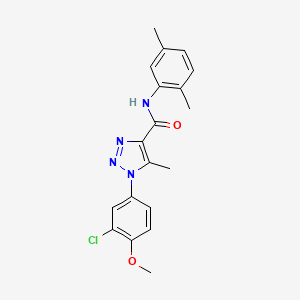![molecular formula C13H10N4 B2888993 7-[(E)-2-phenylethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 91823-31-3](/img/structure/B2888993.png)
7-[(E)-2-phenylethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-[(E)-2-phenylethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with a phenylethenyl group attached at the 7-position. This structural motif is significant in medicinal chemistry due to its potential biological activities.
作用機序
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[1,5-a]pyrimidines, have been reported to exhibit a wide range of biological activities . They have been found to act as inhibitors of enzymes like acetolactate synthase (AHAS) , and also as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors .
Mode of Action
Similar compounds have been reported to inhibit the activity of target enzymes or proteins, thereby modulating the biological pathways they are involved in . For instance, as AHAS inhibitors, they can disrupt the biosynthesis of essential amino acids in plants, leading to growth inhibition .
Biochemical Pathways
Similar compounds have been reported to affect various pathways, including those involved in inflammation, cancer, and microbial infections .
Result of Action
Similar compounds have been reported to exhibit cytotoxic activities against various cancer cell lines .
生化学分析
Biochemical Properties
7-[(E)-2-phenylethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine has been found to interact with several biomolecules. For instance, it has been reported to inhibit the NS5-RdRp enzyme, which is involved in the replication of the dengue virus . The nature of these interactions is typically inhibitory, with the compound binding to the active site of the enzyme and preventing its normal function .
Cellular Effects
In cellular contexts, this compound has been shown to have significant effects. For example, it has been reported to inhibit the proliferation of dengue virus in host cells . This inhibition is likely due to the compound’s interaction with the NS5-RdRp enzyme, which is crucial for the replication of the virus .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with the NS5-RdRp enzyme. The compound binds to the enzyme, inhibiting its activity and thereby preventing the replication of the dengue virus .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(E)-2-phenylethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through various synthetic routes. One common method involves the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-2-buten-1-ones under specific conditions . This reaction typically requires a catalyst and is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
7-[(E)-2-phenylethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenylethenyl group can undergo electrophilic or nucleophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.
科学的研究の応用
7-[(E)-2-phenylethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
類似化合物との比較
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- Thiazolo[3,2-b][1,2,4]triazole
Uniqueness
7-[(E)-2-phenylethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern and the presence of the phenylethenyl group, which imparts distinct biological activities and chemical reactivity compared to other similar compounds .
特性
IUPAC Name |
7-[(E)-2-phenylethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4/c1-2-4-11(5-3-1)6-7-12-8-9-14-13-15-10-16-17(12)13/h1-10H/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYHWQJLJYLZPIC-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC=NC3=NC=NN23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=CC=NC3=NC=NN23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N'-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-[2-(furan-2-yl)ethyl]ethanediamide](/img/structure/B2888911.png)
![(E)-N'-methoxy-N-[7-(pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide](/img/structure/B2888912.png)
![ethyl 1-(5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylate](/img/structure/B2888914.png)
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 3,3-diphenylpropanoate](/img/structure/B2888917.png)

![4-{2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamido}phenyl acetate](/img/structure/B2888919.png)
![2-Methylpropyl 5-[4-(benzyloxy)phenyl]-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2888921.png)

![3-allyl-8-(5-chloro-2-methylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2888924.png)
![Methyl({[5-(2-methylcyclopropyl)furan-2-yl]methyl})amine](/img/structure/B2888926.png)
![N-(5-chloro-2-methoxyphenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2888927.png)



